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Compound of Interest

Compound Name:
Tetrahydro-4-methylene-2-octyl-5-

oxo-3-furancarboxylic acid

Cat. No.: B1662229 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing C75, a potent

inhibitor of fatty acid synthase (FAS), to investigate therapeutic targets in the context of obesity.

C75's dual mechanism of action, involving both central and peripheral pathways, makes it a

valuable tool for dissecting the complex interplay of metabolic regulation.

Introduction to C75
C75 is a synthetic small molecule that irreversibly inhibits fatty acid synthase (FAS), a key

enzyme in de novo lipogenesis.[1] Beyond its role as a FAS inhibitor, C75 has been shown to

modulate the activity of carnitine palmitoyltransferase-1 (CPT-1), a critical enzyme in fatty acid

oxidation.[2][3] This dual functionality results in profound effects on energy balance, including

reduced food intake and increased energy expenditure, leading to significant weight loss in

preclinical models of obesity.[4][5]

The primary mechanisms of C75's action are twofold:

Central Action: In the central nervous system (CNS), particularly the hypothalamus, C75

modulates the expression of key neuropeptides that regulate appetite. It has been shown to

suppress the expression of orexigenic (appetite-stimulating) neuropeptides like Neuropeptide

Y (NPY) and Agouti-related protein (AgRP), while in some contexts, influencing anorexigenic
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(appetite-suppressing) neuropeptides such as Pro-opiomelanocortin (POMC) and Cocaine-

and Amphetamine-Regulated Transcript (CART).[5][6]

Peripheral Action: In peripheral tissues such as the liver and adipose tissue, C75 stimulates

CPT-1 activity, leading to an increase in fatty acid oxidation and energy expenditure.[3][4]

This contributes to a reduction in adipose tissue mass and can alleviate conditions like

hepatic steatosis (fatty liver).[5]

These multifaceted effects position C75 as a powerful pharmacological tool to explore the

intricate signaling pathways governing energy homeostasis and to identify and validate novel

therapeutic targets for the treatment of obesity and related metabolic disorders.

Data Presentation
C75 In Vitro Activity

Parameter Cell Line/Enzyme Value Reference

IC50 (FAS Inhibition)
Purified mammalian

FAS
15.53 µM [7]

Purified FAS 200 µM [1]

PC3 (prostate cancer) 35 µM [2][4][8]

LNCaP (prostate

cancer)

50 µM (spheroid

growth)
[2][8]

C75 In Vivo Efficacy in Diet-Induced Obese (DIO) Mice
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Parameter Treatment Group Result Reference

Body Weight Change C75-treated
~20-22% loss of initial

body mass
[3]

C75-treated (chronic)
10.3% loss of body

mass over 30 days
[6]

Pair-fed
8.9% less weight loss

than C75-treated
[6]

Vehicle control
~1% gain in body

mass
[3]

Food Intake C75-treated Moderate reduction [3]

C75-treated (chronic)

Reduced average

daily food

consumption

[6]

Energy Expenditure C75-treated

32.9% increased

energy production

from fatty acid

oxidation

[4][8]

Fatty Acid Oxidation
C75-treated (30 µg/ml

in 3T3-L1 adipocytes)
203% increase [3]

C75-treated (40 µg/ml

in 3T3-L1 adipocytes)
358% increase [3]

C75-treated (40 µg/ml

in primary rat

hepatocytes)

839% increase [3]

CPT-1 Activity
C75-treated (in 3T3-

L1 adipocytes)
213% of control [3]

C75-treated (30 µg/ml

in primary rat

hepatocytes)

475% of control [3]
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Signaling Pathways and Experimental Workflows
C75 Mechanism of Action

Central Nervous System (Hypothalamus)

Peripheral Tissues (Liver, Adipose)

C75 FAS Inhibition

↓ NPY/AgRP Expression
(Orexigenic)

↑ POMC/CART Expression
(Anorexigenic)

Reduced Food Intake

Weight Loss

C75 ↑ CPT-1 Activity ↑ Fatty Acid Oxidation ↑ Energy Expenditure Reduced Adipose Mass

Click to download full resolution via product page

Caption: Dual mechanism of C75 action in the CNS and peripheral tissues.

In Vivo Study Workflow for C75 in DIO Mice
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Start: Diet-Induced Obese (DIO) Mice

Acclimatization

Randomization into Treatment Groups
(Vehicle, C75, Pair-fed)

Chronic C75 Administration
(e.g., 10-20 mg/kg, i.p., every 48h)

Daily Monitoring:
- Body Weight
- Food Intake

Indirect Calorimetry:
- Energy Expenditure

- Respiratory Exchange Ratio (RER)

Euthanasia and Tissue Collection
(Hypothalamus, Liver, Adipose)

Downstream Analysis:
- Gene Expression (qPCR)

- Protein Expression (Western Blot)
- Histology

Click to download full resolution via product page

Caption: Experimental workflow for in vivo C75 studies in DIO mice.

Experimental Protocols
Protocol 1: In Vivo Administration of C75 to Diet-Induced
Obese (DIO) Mice
Objective: To evaluate the chronic effects of C75 on body weight, food intake, and energy

expenditure in a mouse model of obesity.

Materials:
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C75 (powder)

RPMI 1640 medium (vehicle)

Diet-induced obese (DIO) mice (e.g., C57BL/6J fed a high-fat diet)

Sterile syringes and needles (27-gauge)

Metabolic cages for indirect calorimetry (e.g., Oxymax system)

Analytical balance

Procedure:

Animal Model: Use male C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for a

minimum of 8-10 weeks to induce obesity.

C75 Preparation: Dissolve C75 powder in RPMI 1640 medium to the desired concentration

(e.g., 1.5 mg/mL for a 15 mg/kg dose in a 25g mouse with an injection volume of 250 µL).

Ensure complete dissolution. Prepare fresh on the day of injection.

Dosing Regimen:

Administer C75 via intraperitoneal (i.p.) injection.

An initial dose of 20 mg/kg can be used, followed by maintenance doses of 10-15 mg/kg

every 48 hours.[3]

The vehicle control group should receive an equivalent volume of RPMI 1640 medium.

A pair-fed control group should be included, receiving the same amount of food consumed

by the C75-treated group on the previous day.

Monitoring:

Measure body weight and food consumption daily at the same time.

For energy expenditure analysis, acclimate mice to metabolic cages for at least 24 hours.
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Perform indirect calorimetry to measure oxygen consumption (VO2), carbon dioxide

production (VCO2), and calculate the respiratory exchange ratio (RER = VCO2/VO2) and

energy expenditure.

Tissue Collection: At the end of the study, euthanize mice (e.g., via CO2 asphyxiation) and

collect tissues of interest, such as the hypothalamus, liver, and adipose tissue, for further

analysis. Snap-freeze tissues in liquid nitrogen and store at -80°C.

Protocol 2: Fatty Acid Synthase (FAS) Activity Assay
Objective: To determine the inhibitory effect of C75 on FAS activity in vitro.

Materials:

Purified fatty acid synthase or cell/tissue lysates

C75

Acetyl-CoA

[¹⁴C]-Malonyl-CoA (radiolabeled)

NADPH

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and

1 mM dithiothreitol)

Scintillation cocktail and vials

Scintillation counter

Procedure:

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture

containing assay buffer, NADPH (e.g., 0.25 mM), acetyl-CoA (e.g., 50 µM), and the enzyme

source.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


C75 Incubation: Add varying concentrations of C75 (or vehicle control) to the reaction

mixtures and pre-incubate for a short period (e.g., 10-15 minutes) at 37°C.

Initiate Reaction: Start the reaction by adding [¹⁴C]-Malonyl-CoA (e.g., 50 µM, ~0.1 µCi).

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

Stop Reaction: Terminate the reaction by adding an acidic solution (e.g., 6 M HCl).

Extraction: Extract the synthesized fatty acids with an organic solvent (e.g., petroleum ether).

Quantification: Transfer the organic phase to a scintillation vial, evaporate the solvent, add

scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

Data Analysis: Calculate the percentage of FAS inhibition for each C75 concentration and

determine the IC50 value.

Protocol 3: Carnitine Palmitoyltransferase-1 (CPT-1)
Activity Assay
Objective: To assess the effect of C75 on CPT-1 activity in isolated mitochondria.

Materials:

Isolated mitochondria from liver or other tissues

C75

L-[³H]-Carnitine (radiolabeled)

Palmitoyl-CoA

Assay buffer (e.g., 75 mM KCl, 50 mM MOPS, 1 mM EGTA, 2 mM KCN, pH 7.4)

Bovine serum albumin (BSA, fatty acid-free)

Perchloric acid
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Butanol

Procedure:

Mitochondria Isolation: Isolate mitochondria from fresh tissue (e.g., mouse liver) using

standard differential centrifugation methods.

Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing assay

buffer, BSA, and isolated mitochondria.

C75 Incubation: Add C75 (or vehicle) to the reaction tubes and pre-incubate at 37°C.

Initiate Reaction: Start the reaction by adding a mixture of L-[³H]-Carnitine and palmitoyl-

CoA.

Incubation: Incubate at 37°C for a specified time (e.g., 5-10 minutes).

Stop Reaction: Terminate the reaction by adding perchloric acid.

Extraction: Extract the [³H]-palmitoylcarnitine product with butanol.

Quantification: Transfer the butanol phase to a scintillation vial, add scintillation cocktail, and

measure radioactivity.

Data Analysis: Calculate CPT-1 activity as nmol of palmitoylcarnitine formed per minute per

mg of mitochondrial protein.

Protocol 4: Western Blot Analysis of Hypothalamic
Signaling
Objective: To investigate the effect of C75 on the phosphorylation status of key signaling

proteins (e.g., AMPK, mTOR) in the hypothalamus.

Materials:

Hypothalamic tissue lysates from control and C75-treated mice

Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA protein assay kit

SDS-PAGE gels and electrophoresis apparatus

PVDF membranes

Transfer buffer and apparatus

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies (e.g., anti-phospho-AMPK, anti-AMPK, anti-phospho-mTOR, anti-mTOR)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Protein Extraction: Homogenize hypothalamic tissue in lysis buffer on ice. Centrifuge to pellet

cellular debris and collect the supernatant containing the protein lysate.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli

buffer. Separate the proteins by size using SDS-PAGE.

Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

Blocking: Block non-specific binding sites on the membrane with blocking buffer for 1 hour at

room temperature.

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest

(e.g., anti-phospho-AMPK) overnight at 4°C with gentle agitation.
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Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate

HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane again and apply the ECL substrate.

Imaging: Capture the chemiluminescent signal using an imaging system.

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins

to the total protein levels.

These protocols provide a foundation for investigating the multifaceted effects of C75 on

metabolic regulation. Researchers can adapt and optimize these methods to suit their specific

experimental needs and to further elucidate the potential of targeting FAS and related

pathways for the treatment of obesity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Investigating Therapeutic Targets in Obesity Using C75:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1662229#using-c75-to-investigate-therapeutic-
targets-in-obesity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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